(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride
Description
(3R,5S)-5-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral piperidine derivative featuring a methyl group at the 5-position and a carboxylic acid moiety at the 3-position of the piperidine ring. This compound is listed in product catalogs for research and development, particularly in pharmaceutical and chemical synthesis contexts .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R,5S)-5-methylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-6(7(9)10)4-8-3-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDSFSVHZDQILN-RIHPBJNCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CNC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Methylation: The piperidine ring is methylated at the 5-position using methylating agents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous flow techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,5S)-5-Methylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Analogues
The compound is compared to piperidine derivatives and related heterocycles with modifications in functional groups, substituent positions, and stereochemistry. Below is a detailed analysis:
Table 1: Structural and Molecular Comparison
Functional and Stereochemical Differences
The 5-hydroxy group introduces hydrogen-bonding capacity, which may improve aqueous solubility compared to the methyl group in the target compound.
(3R,5S)-Piperidine-3,5-diol Hydrochloride (): Lacks the carboxylic acid and methyl group but features two hydroxyls. This increases hydrophilicity and polarity, making it less suitable for crossing lipid membranes.
(2R,5R)-5-Hydroxy-piperidine-2-carboxylic Acid Hydrochloride (): Carboxylic acid at position 2 instead of 3 alters the spatial arrangement of functional groups, affecting binding interactions.
rac-(3R,5S)-3-Methyl-5-phenylmorpholine Hydrochloride () :
- Morpholine scaffold replaces piperidine, introducing an oxygen atom that reduces basicity compared to piperidine’s nitrogen.
- The phenyl group adds aromaticity and hydrophobic character, which may enhance binding to aromatic residues in proteins.
CIS-1-(Benzyloxycarbonyl)-5-methylpiperidine-3-carboxylic Acid () :
- The benzyloxycarbonyl (Cbz) protecting group masks the amine, making this a precursor for synthetic applications.
- The cis configuration of substituents may influence ring conformation and stability.
Implications for Research and Development
- Solubility and Stability : Hydrochloride salts (common in all listed compounds) enhance water solubility and stability, facilitating formulation in pharmacological studies.
- Synthetic Versatility : Compounds like the Cbz-protected derivative () highlight strategies for intermediate protection in multi-step syntheses.
Biological Activity
(3R,5S)-5-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound recognized for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 143.19 g/mol, has garnered attention in medicinal chemistry due to its structural properties and interactions with various biological targets.
Chemical Structure
The structural features of (3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride include:
- A piperidine ring that contributes to its pharmacological properties.
- A carboxylic acid functional group that may facilitate interactions with enzymes and receptors.
- A methyl group at the 5-position, which influences its lipophilicity and biological activity.
The biological activity of (3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride is primarily mediated through its interactions with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, thus altering the enzymatic pathways involved in various physiological processes.
- Receptor Binding : It can interact with receptors, potentially modulating signaling pathways related to neurotransmission or inflammation .
Biological Activities
Research indicates several biological activities associated with (3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride:
- Antimicrobial Activity : Studies have shown that piperidine derivatives exhibit antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in various contexts.
- Neurological Effects : The compound may influence neurological pathways, making it a candidate for research into treatments for neurological disorders. Its interaction with neurotransmitter systems is an area of ongoing investigation .
- Anti-inflammatory Properties : There is evidence suggesting that this compound could modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological significance of (3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride:
- Study on Enzyme Inhibition : A study demonstrated that derivatives of piperidine, including this compound, showed significant inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes. The compound exhibited an IC50 value in the low nanomolar range, indicating potent activity .
- Receptor Interaction Studies : Research has indicated that stereochemical variations in piperidine derivatives can lead to differential binding affinities to various receptors. This suggests that (3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride could be optimized for enhanced therapeutic effects through structural modifications .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for achieving high enantiomeric purity of (3R,5S)-5-Methylpiperidine-3-carboxylic acid hydrochloride?
- Methodology : Chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, are critical. For example, stereoselective alkylation of a piperidine precursor using chiral auxiliaries (e.g., Evans oxazolidinones) can control the (3R,5S) configuration. Post-synthetic purification via recrystallization or chiral HPLC (e.g., using amylose-based columns) ensures enantiomeric excess ≥98% . Hydrochloride salt formation is typically achieved by treating the free base with HCl in anhydrous ether or ethanol.
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm stereochemistry and detect impurities. Key signals include methyl groups (δ ~1.2–1.5 ppm) and carboxylic protons (δ ~12–14 ppm).
- HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (≥98% by area under the curve) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 190.1).
Q. What storage conditions are optimal for maintaining the stability of this hydrochloride salt?
- Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Stability studies (TGA/DSC) show decomposition onset at ~150°C, with no significant degradation under recommended storage for ≥5 years .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments between X-ray crystallography and computational models be resolved?
- Methodology :
- X-ray Diffraction : Compare experimental crystal structure (e.g., CCDC deposition) with Density Functional Theory (DFT)-optimized geometries. Discrepancies in dihedral angles (>5°) may indicate conformational flexibility.
- Circular Dichroism (CD) : Validate absolute configuration by matching experimental CD spectra with simulated spectra from quantum mechanical calculations .
Q. What experimental strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?
- Methodology :
- Standardized Protocols : Use USP reference standards (e.g., USP Quinapril Hydrochloride guidelines) for calibration .
- Bioavailability Studies : Assess solubility in PBS (pH 7.4) and stability in plasma via LC-MS/MS. Hydrochloride salts typically exhibit 2–3-fold higher aqueous solubility than free bases .
Q. How does the hydrochloride salt form influence interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Compare free base and salt forms in silico (e.g., AutoDock Vina) to evaluate binding affinity differences at active sites (e.g., opioid receptors).
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., H-naloxone displacement) to measure IC values. Salt forms may enhance solubility, improving assay reproducibility .
Data Analysis and Experimental Design
Q. How should researchers design stability studies under accelerated conditions (e.g., 40°C/75% RH)?
- Methodology :
- ICH Guidelines : Follow Q1A(R2) for forced degradation (heat, light, humidity). Monitor via HPLC for degradation products (e.g., decarboxylation or oxidation byproducts).
- Kinetic Modeling : Calculate shelf life using Arrhenius equations. Example
| Condition | Degradation Rate (k, day) | t (days) |
|---|---|---|
| 25°C/60% RH | 0.0012 | 833 |
| 40°C/75% RH | 0.0058 | 172 |
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism. Report EC ± 95% confidence intervals.
- ANOVA with Tukey’s Test : Compare treatment groups (n ≥ 3) for significance (p < 0.05).
Contradiction Resolution
Q. How to address discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?
- Methodology :
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Refine predictions using experimental LogP (e.g., measured via shake-flask: 1.8 ± 0.2) and plasma protein binding (e.g., 85% via ultrafiltration).
- Metabolite Identification : Use HRMS to detect phase I/II metabolites (e.g., hydroxylation at C5).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
